molecular formula C8H10ClNO2 B3354628 3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-ol;hydrochloride CAS No. 60355-18-2

3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-ol;hydrochloride

Cat. No.: B3354628
CAS No.: 60355-18-2
M. Wt: 187.62 g/mol
InChI Key: WNMKFYQNXVJVKR-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-2-ol;hydrochloride is a heterocyclic compound that features a fused pyridine and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine derivatives with dihydropyran in the presence of catalysts such as Lewis acids. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine oxides, dihydropyridine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-2-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-pyrano[3,2-b]pyridin-2-ol;hydrochloride is unique due to its specific ring fusion and the presence of a hydroxyl group, which can significantly influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c10-8-4-3-6-7(11-8)2-1-5-9-6;/h1-2,5,8,10H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMKFYQNXVJVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=N2)OC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483182
Record name 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60355-18-2
Record name NSC295472
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-ol;hydrochloride
Reactant of Route 2
3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-ol;hydrochloride
Reactant of Route 3
3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-ol;hydrochloride
Reactant of Route 4
3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-ol;hydrochloride
Reactant of Route 5
3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-ol;hydrochloride
Reactant of Route 6
3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-ol;hydrochloride

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